4-Ethyl-3-fluoroaniline
Overview
Description
4-Ethyl-3-fluoroaniline is an organic compound with the chemical formula C8H10FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the 4-position and a fluorine atom at the 3-position. This compound is an important building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Mode of Action
Anilines can undergo various reactions in the body, including acetylation, hydroxylation, and conjugation, which can alter their activity and toxicity .
Biochemical Pathways
A study on the biodegradability of 4-fluoroaniline under aerobic conditions showed that it could be metabolized by certain bacterial strains .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Exposure to certain anilines can lead to methemoglobinemia, a condition where an abnormal amount of methemoglobin (a form of hemoglobin) is produced .
Action Environment
Environmental factors such as pH, temperature, and presence of other chemicals can influence the action, efficacy, and stability of 4-Ethyl-3-fluoroaniline. For example, certain bacteria can degrade 4-Fluoroaniline under aerobic conditions .
Biochemical Analysis
Biochemical Properties
. They are common building blocks in medicinal chemistry and related fields .
Cellular Effects
The cellular effects of 4-Ethyl-3-fluoroaniline are not well-documented. Studies on similar compounds, such as 4-Fluoroaniline, have shown that they can cause changes in cellular processes . For instance, 4-Fluoroaniline-treated worms showed a decrease in maltose concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Fluoroanilines are known to interact with various biomolecules. For example, 4-Fluoroaniline is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on similar compounds, such as 4-Fluoroaniline, have shown that they can be stable for at least 24 hours at 25°C .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that fluoroanilines can cause health hazards. For instance, inhalation or ingestion of 4-Fluoroaniline can cause symptoms such as bluish tint to fingernails, lips and ears indicative of cyanosis; headache, drowsiness, and nausea, followed by unconsciousness .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Studies on similar compounds, such as 4-Fluoroaniline, have shown that they can be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that fluoroanilines can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Studies on RNA localization have shown that RNAs can aggregate in distinct patterns within various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-fluoroaniline typically involves the nitration of ethylbenzene followed by reduction and fluorination. One common method is as follows:
Nitration: Ethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-ethyl-3-nitrobenzene.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-ethyl-3-aminobenzene.
Fluorination: Finally, the amine group is fluorinated using a fluorinating agent like Selectfluor to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form 4-ethyl-3-fluorocyclohexylamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso compounds.
Reduction: 4-Ethyl-3-fluorocyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: It is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
4-Fluoroaniline: Similar structure but lacks the ethyl group.
3-Fluoroaniline: Similar structure but lacks the ethyl group and has the fluorine atom at the 3-position.
4-Ethylaniline: Similar structure but lacks the fluorine atom.
Uniqueness: 4-Ethyl-3-fluoroaniline is unique due to the presence of both the ethyl and fluorine substituents, which confer distinct chemical and physical properties. The ethyl group increases its hydrophobicity, while the fluorine atom enhances its reactivity and binding affinity in biochemical applications .
Properties
IUPAC Name |
4-ethyl-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHTYWFFOIFINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034497-92-1 | |
Record name | 4-ethyl-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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